Sulfo-Cyanine 5 NHS Ester

Descripción general

Descripción

Sulfo-Cyanine 5 NHS Ester: is a water-soluble, amine-reactive dye used primarily for labeling biological molecules such as proteins, peptides, and oligonucleotides. This compound is part of the cyanine dye family, known for their intense fluorescence and stability. This compound is particularly valued for its ability to operate in purely aqueous environments without the need for organic co-solvents, making it ideal for sensitive applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Sulfo-Cyanine 5 NHS Ester typically involves the reaction of a sulfonated cyanine dye with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions to form the NHS ester .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The final product is often lyophilized and stored under dry, dark conditions to maintain stability .

Análisis De Reacciones Químicas

Types of Reactions: Sulfo-Cyanine 5 NHS Ester primarily undergoes nucleophilic substitution reactions. The NHS ester group reacts with primary or secondary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .

Common Reagents and Conditions:

Reagents: Primary or secondary amines, such as those found in proteins and peptides.

Conditions: The reaction is typically carried out in a buffered aqueous solution at a pH of around 8.5 to 9.0. .

Major Products: The primary product of the reaction is a labeled biomolecule with a stable amide bond linking the Sulfo-Cyanine 5 dye to the target molecule .

Aplicaciones Científicas De Investigación

Fluorescence Imaging

Overview

Sulfo-Cyanine 5 NHS ester is primarily used for fluorescence imaging due to its high brightness and photostability. It emits in the far-red spectrum, minimizing background fluorescence from biological samples, which is crucial for effective imaging.

Applications

- Cellular Imaging : The dye is employed in live-cell imaging to track cellular processes. Its water solubility allows for labeling without the use of organic solvents that could harm sensitive cells .

- Tissue Imaging : The compound's deep tissue penetration capabilities make it suitable for in vivo imaging applications, such as cancer diagnostics .

Case Study

A study demonstrated the use of this compound conjugated with a polypeptide-based platform for targeted cancer therapy. The conjugate exhibited strong fluorescence signals in prostate cancer cells, allowing for precise localization and imaging of tumor sites .

Bioconjugation

Overview

The NHS ester functional group of Sulfo-Cyanine 5 facilitates covalent bonding with primary amines found in proteins and peptides. This property is essential for creating stable dye-protein conjugates.

Applications

- Antibody Labeling : The dye is extensively used to label antibodies for immunofluorescence assays. Optimal degrees of substitution (DOS) are recommended to maintain fluorescence intensity while ensuring stability .

- Oligonucleotide Labeling : Researchers utilize this dye to label oligonucleotides for applications in PCR and hybridization assays, enhancing the detection sensitivity of nucleic acid sequences .

Data Table: Degree of Substitution Recommendations

| Antibody Type | Recommended DOS (moles of dye/mole of antibody) |

|---|---|

| General Antibodies | 2-10 |

| High Affinity Antibodies | 6-8 |

Diagnostic Applications

Overview

this compound plays a pivotal role in developing diagnostic tools, especially in detecting diseases at early stages.

Applications

- Cancer Diagnostics : The dye has been incorporated into probes designed for specific cancer biomarkers. Its high extinction coefficient allows for sensitive detection even at low concentrations .

- Pathogen Detection : Fluorescently labeled antibodies using this dye are used in assays to detect pathogens, enhancing the sensitivity and specificity of diagnostic tests.

Case Study

In a recent study, researchers synthesized a bifunctional probe combining docetaxel and this compound. This probe demonstrated improved cytotoxicity against cancer cells while allowing for real-time tracking through fluorescence imaging .

Advantages Over Other Dyes

This compound offers several advantages compared to traditional fluorescent dyes:

- Water Solubility : Unlike non-sulfonated dyes, it can be used in aqueous environments without compromising performance .

- Photostability : Maintains consistent fluorescence over extended periods, critical for time-lapse imaging experiments.

- Versatility : Compatible with various labeling protocols and equipment such as flow cytometers and confocal microscopes .

Mecanismo De Acción

Sulfo-Cyanine 5 NHS Ester exerts its effects through the formation of stable amide bonds with primary or secondary amines on target molecules. The NHS ester group is highly reactive and facilitates the efficient labeling of biomolecules. Once conjugated, the sulfonated cyanine dye provides intense fluorescence, allowing for the detection and visualization of the labeled molecules .

Comparación Con Compuestos Similares

Cyanine 5 NHS Ester: Similar in structure and function but less water-soluble compared to Sulfo-Cyanine 5 NHS Ester.

Alexa Fluor 647: Another red-fluorescent dye with similar applications but different spectral properties.

DyLight 649: A comparable dye used for labeling biomolecules, known for its photostability and brightness.

Uniqueness: this compound stands out due to its excellent water solubility and ability to label biomolecules in purely aqueous environments. This property makes it particularly suitable for applications where organic co-solvents are undesirable .

Actividad Biológica

Sulfo-Cyanine 5 NHS Ester (CAS: 2230212-27-6) is a water-soluble fluorescent dye widely used in biological applications for labeling proteins, peptides, and other amine-containing molecules. Its unique properties make it particularly valuable for in vivo imaging and various biochemical assays. This article explores the biological activity of this compound, including its chemical characteristics, mechanisms of action, applications in research, and relevant case studies.

Chemical Characteristics

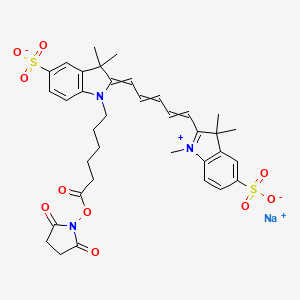

Molecular Structure and Properties:

- Molecular Formula: C₃₆H₄₀N₃NaO₁₀S₂

- Molecular Weight: 761.84 g/mol

- Excitation Maximum: 646 nm

- Emission Maximum: 662 nm

- Extinction Coefficient: 271,000 M⁻¹cm⁻¹

This compound is characterized by its high hydrophilicity and solubility in water, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), making it ideal for aqueous labeling without the need for organic solvents .

The this compound functions primarily through its N-hydroxysuccinimide (NHS) ester moiety, which reacts with primary amines in proteins or other biomolecules to form stable amide bonds. This reaction is crucial for the effective labeling of proteins that may denature in organic solvents or have low solubility .

Applications in Research

This compound is utilized across various fields of biological research:

- Fluorescent Labeling : It is commonly used for labeling antibodies, peptides, and nucleic acids, allowing for visualization in fluorescence microscopy and flow cytometry.

- In Vivo Imaging : The dye's near-infrared fluorescence properties enable deep tissue penetration and reduced background fluorescence, making it suitable for in vivo imaging applications .

- Diagnostics : Its application extends to diagnostic assays where sensitive detection of biomolecules is required.

Case Study 1: Cancer Imaging

In a study involving prostate cancer cell lines (LNCaP, 22Rv1, PC-3), Sulfo-Cyanine 5 was conjugated with a therapeutic agent to create a bimodal probe. The results indicated that the conjugate demonstrated selective staining of LNCaP cells over PC-3 cells, highlighting its potential for targeted cancer imaging .

| Cell Line | PSMA Expression | Fluorescence Localization | Observations |

|---|---|---|---|

| LNCaP | High | Perinuclear area | Homogeneous diffuse staining |

| 22Rv1 | Moderate | Cytoplasm | Partial staining |

| PC-3 | None | None | No fluorescence detected |

This study underscores the effectiveness of Sulfo-Cyanine 5 in distinguishing between cancerous cells based on receptor expression levels.

Case Study 2: Protein Labeling Efficiency

A study focused on optimizing the labeling protocol using this compound for protein analysis via SDS-PAGE. The optimal dye-to-protein ratio was determined to be between 2:1 to 10:1 for effective detection sensitivity without significant self-quenching .

| Parameter | Optimal Value |

|---|---|

| Dye-to-Protein Ratio | 2:1 to 10:1 |

| Sample Concentration | 1-10 µM |

| Absorbance at 280 nm | Protein Max |

| Absorbance at 651 nm | Dye Max |

This optimization allows researchers to achieve high sensitivity in protein detection while minimizing background interference.

Propiedades

IUPAC Name |

sodium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N3O10S2.Na/c1-35(2)26-22-24(50(43,44)45)15-17-28(26)37(5)30(35)12-8-6-9-13-31-36(3,4)27-23-25(51(46,47)48)16-18-29(27)38(31)21-11-7-10-14-34(42)49-39-32(40)19-20-33(39)41;/h6,8-9,12-13,15-18,22-23H,7,10-11,14,19-21H2,1-5H3,(H-,43,44,45,46,47,48);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLBFAAZKFROET-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40N3NaO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

761.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.